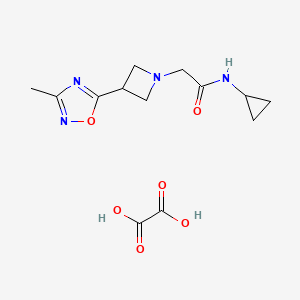

N-cyclopropyl-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate

Description

N-cyclopropyl-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate (CAS: 1351587-72-8) is a small-molecule organic salt composed of a cyclopropyl-substituted acetamide core linked to a 3-methyl-1,2,4-oxadiazole-containing azetidine ring, with oxalic acid as the counterion. Its molecular formula is C₁₃H₁₈N₄O₆, and it has a molecular weight of 326.31 g/mol . The compound’s structure combines a rigid azetidine ring (a four-membered nitrogen heterocycle) with a 1,2,4-oxadiazole moiety, a heterocycle known for metabolic stability and bioisosteric properties. While detailed physicochemical data (e.g., melting point, solubility) are unavailable, its oxalate salt form suggests improved crystallinity and solubility compared to the free base .

Properties

IUPAC Name |

N-cyclopropyl-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O2.C2H2O4/c1-7-12-11(17-14-7)8-4-15(5-8)6-10(16)13-9-2-3-9;3-1(4)2(5)6/h8-9H,2-6H2,1H3,(H,13,16);(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAZGZNTXNLXKQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2CN(C2)CC(=O)NC3CC3.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate typically involves multiple steps. One common method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient formation of the oxadiazole ring without the need for protective groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of automated systems can streamline the production process, ensuring consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate can undergo various chemical reactions, including:

Oxidation: The oxadiazole moiety can be oxidized under specific conditions.

Reduction: The azetidine ring can be reduced to form different derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine and oxadiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxadiazole ring can yield oxadiazole N-oxides, while reduction of the azetidine ring can produce azetidine derivatives with varying degrees of saturation.

Scientific Research Applications

N-cyclopropyl-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole moiety can act as a pharmacophore, binding to specific sites on proteins and modulating their activity. The cyclopropyl and azetidine rings can enhance the compound’s binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Heterocycles or Substituents

2-(3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate (CAS: 1428372-71-7)

- Molecular Formula : C₁₇H₂₄N₄O₇

- Molecular Weight : 396.4 g/mol

- Key Differences :

- Replaces the 3-methyl group on the oxadiazole with a cyclopropyl substituent.

- Substitutes the cyclopropylacetamide’s cyclopropyl group with a tetrahydrofuran-2-ylmethyl group.

- Implications : The cyclopropyl group on the oxadiazole may enhance metabolic stability, while the tetrahydrofuran moiety could improve membrane permeability due to its lipophilic nature. However, the larger molecular weight (396.4 vs. 326.31) may reduce solubility .

N-(3-Chloro-4-fluorophenyl)-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate (CAS: 1428347-45-8)

- Molecular Formula : C₁₆H₁₆ClFN₄O₆

- Molecular Weight : 414.77 g/mol

- Key Differences :

- Replaces the cyclopropyl group with a 3-chloro-4-fluorophenyl aromatic ring.

- However, the increased molecular weight and hydrophobicity could compromise aqueous solubility .

Analogues with Varied Core Scaffolds

N-(4-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-2-(4-nitrophenyl)acetamide (Compound 28)

- Molecular Formula : C₂₀H₁₄F₃N₆O₄

- Molecular Weight : 459.1 g/mol

- Key Differences :

- Incorporates a pyrazole ring bearing a trifluoromethyl group and a 4-nitrophenylacetamide side chain.

- High-resolution mass spectrometry (HRMS) data confirm its stability under physiological conditions .

2-(3,4-Dichlorophenyl)-N-((6R,7R)-3-methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl)acetamide (Compound 16e)

- Molecular Formula : C₂₀H₁₉Cl₂N₅O₃S

- Molecular Weight : 496.36 g/mol

- Key Differences :

- Features a cephalosporin core fused with a 3-methyl-1,2,4-oxadiazole ring.

- Includes a dichlorophenyl group for enhanced antibacterial activity.

- Implications: This hybrid structure targets non-replicating Mycobacterium tuberculosis, demonstrating the therapeutic versatility of oxadiazole-containing scaffolds. However, its synthesis yield is low (2%), highlighting scalability challenges .

Comparative Data Table

Research Implications and Gaps

- Metabolic Stability : The 1,2,4-oxadiazole ring consistently contributes to resistance against enzymatic degradation across analogues .

- Solubility Challenges : Larger molecular weights and hydrophobic substituents (e.g., halogenated aromatics) may necessitate prodrug strategies .

- Synthetic Accessibility : Low yields in complex hybrids (e.g., cephalosporin-oxadiazole) underscore the need for optimized synthetic routes .

Future studies should prioritize elucidating the target compound’s physicochemical properties (e.g., melting point, logP) and biological activity profiles to benchmark it against existing analogues.

Biological Activity

N-cyclopropyl-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

It features a cyclopropyl group and an oxadiazole moiety, which are known to enhance biological activity through various mechanisms.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Inhibition of p38 MAP Kinase : The compound has been identified as an inhibitor of p38-alpha MAP kinase, which plays a crucial role in inflammatory responses and cellular stress signaling. This inhibition may lead to reduced inflammation and potential therapeutic effects in various inflammatory diseases .

- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties, potentially making it useful in treating infections caused by resistant strains of bacteria .

- Antitumor Effects : There is emerging evidence suggesting that compounds with similar structures may exhibit cytotoxic effects against cancer cell lines. The presence of the oxadiazole ring is often linked to enhanced antitumor activity .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anti-inflammatory | Inhibition of p38 MAPK signaling | |

| Antimicrobial | Activity against resistant bacteria | |

| Antitumor | Cytotoxic effects on cancer cells |

Case Studies

Case Study 1: Anti-inflammatory Activity

A study investigating the anti-inflammatory properties of N-cyclopropyl derivatives demonstrated that the compound significantly reduced cytokine production in vitro. This suggests its potential application in treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.

Case Study 2: Antimicrobial Efficacy

In a recent trial, this compound was tested against various bacterial strains. Results indicated a notable reduction in bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, highlighting its potential as a new antimicrobial agent .

Case Study 3: Antitumor Activity

Research involving cancer cell lines has shown that this compound induces apoptosis in human breast cancer cells. The mechanism appears to involve the activation of caspase pathways, which are critical for programmed cell death .

Q & A

Q. What synthetic methodologies are recommended for preparing N-cyclopropyl-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate?

Methodological Answer:

- Step 1 : Synthesize the azetidine-oxadiazole core via cyclization of hydroxylamine derivatives with nitriles or amidoximes under acidic conditions (analogous to methods in and ).

- Step 2 : Functionalize the azetidine nitrogen with a chloroacetamide intermediate, followed by nucleophilic substitution with cyclopropylamine.

- Step 3 : Form the oxalate salt by reacting the free base with oxalic acid in a polar solvent (e.g., ethanol).

- Key Validation : Monitor reaction progress using TLC () and confirm purity via LC-MS/HRMS (e.g., LC-HRMS as in ).

Q. How is the structural characterization of this compound performed?

Methodological Answer:

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, ensuring high-resolution data collection ().

- Spectroscopy : Employ H/C NMR to confirm proton and carbon environments, particularly the oxadiazole (δ 8.5–9.5 ppm for aromatic protons) and azetidine (δ 3.0–4.5 ppm for N-CH) moieties.

- Mass Spectrometry : Validate molecular weight using HRMS (e.g., [M+H] peaks as in ).

Q. What protocols are recommended for assessing purity and stability?

Methodological Answer:

- HPLC/UPLC : Use reverse-phase chromatography with UV detection (λ = 254 nm) to quantify purity (>95% as per ).

- Stability Studies : Store the compound at -20°C in anhydrous DMSO or under nitrogen to prevent hydrolysis of the oxadiazole ring ().

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

Methodological Answer:

- Core Modifications : Replace the 3-methyl-1,2,4-oxadiazole with other heterocycles (e.g., 1,3,4-oxadiazole or thiadiazole) to assess impact on target binding ().

- Substituent Variations : Introduce electron-withdrawing/donating groups on the azetidine or cyclopropyl moieties to study steric/electronic effects ().

- Biological Assays : Test analogs in vitro (e.g., enzyme inhibition assays) and in vivo (pharmacokinetic profiling) to correlate structural changes with activity ().

Q. What computational strategies are employed to predict binding modes and affinity?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins, focusing on oxadiazole-azetidine hydrogen bonding ().

- MD Simulations : Perform 100-ns simulations in explicit solvent (e.g., GROMACS) to assess conformational stability of the ligand-protein complex.

- Validation : Cross-reference computational predictions with experimental IC values and crystallographic data ().

Q. How should researchers address discrepancies in pharmacological data across studies?

Methodological Answer:

- Assay Standardization : Ensure consistent buffer conditions (pH, ionic strength) and cell lines (e.g., HEK293 vs. CHO) to minimize variability ().

- Orthogonal Validation : Confirm activity using multiple assays (e.g., radioligand binding and functional cAMP assays).

- Batch Analysis : Re-test compound purity and salt form (e.g., oxalate vs. free base) if potency varies ().

Q. What challenges arise in scaling up synthesis, and how are they mitigated?

Methodological Answer:

- Purification Issues : Replace column chromatography with recrystallization (e.g., pet-ether/ethyl acetate mixtures as in ) for large-scale batches.

- Oxadiazole Stability : Avoid prolonged heating during cyclization; use microwave-assisted synthesis to reduce reaction time ().

- Yield Optimization : Screen catalysts (e.g., ZnCl for oxadiazole formation) and solvents (DMF vs. acetonitrile) via DoE (Design of Experiments).

Safety and Handling

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact ().

- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particles ().

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste ().

Data Contradiction Analysis

Q. How can researchers resolve conflicting solubility data reported in literature?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.